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Compound of Interest

Compound Name: Reactive Red 198

Cat. No.: B1217670 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of

Reactive Red 198, a widely used azo dye. While specific quantitative solubility data in a broad

range of organic solvents is not extensively documented in publicly available literature, this

guide outlines the typical solubility profile for reactive dyes of this class, provides a detailed

experimental protocol for determining solubility, and presents a framework for data

presentation.

Introduction to Reactive Red 198
Reactive Red 198 (C.I. 18221) is a synthetic monoazo dye characterized by its vibrant red

color and the presence of reactive groups.[1] Its molecular structure contains multiple sulfonic

acid groups, which makes it highly soluble in water.[2][3][4][5] This high water solubility is

essential for its primary application in the dyeing of cellulosic fibers like cotton.[2][4][5]

However, for applications in research, analytical chemistry, and potentially in non-aqueous

formulation development, understanding its solubility in organic solvents is crucial.

Reactive dyes, in general, are large, polar molecules. Their solubility in organic solvents is

influenced by the polarity of the solvent, the dye's molecular structure, and the presence of

functional groups capable of hydrogen bonding. Generally, reactive dyes exhibit limited

solubility in non-polar organic solvents and higher solubility in polar aprotic and protic solvents.
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Qualitative Solubility of Reactive Azo Dyes
Based on the general characteristics of reactive azo dyes, the expected solubility of Reactive
Red 198 in various classes of organic solvents is as follows:

Polar Protic Solvents (e.g., Methanol, Ethanol, Isopropanol): These solvents are capable of

hydrogen bonding and have a relatively high dielectric constant. Reactive dyes may exhibit

some degree of solubility in lower alcohols, which can increase with temperature.

Polar Aprotic Solvents (e.g., Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO),

Acetonitrile): These solvents have a high dielectric constant and are not hydrogen bond

donors. They are generally good solvents for polar organic molecules. It is anticipated that

Reactive Red 198 would show moderate to good solubility in solvents like DMF and DMSO.

Ketones (e.g., Acetone, Methyl Ethyl Ketone): These are polar aprotic solvents and may

dissolve small amounts of reactive dyes. One study noted the use of a 60% acetone in water

mixture to desorb Reactive Red 198 from activated carbon, indicating some solubility in this

mixed solvent system.

Esters (e.g., Ethyl Acetate): These are moderately polar solvents and are less likely to be

effective solvents for highly polar and ionic dyes like Reactive Red 198.

Ethers (e.g., Diethyl Ether, Tetrahydrofuran (THF)): These are generally low polarity solvents

and are not expected to be good solvents for Reactive Red 198.

Hydrocarbons (e.g., Hexane, Toluene): These are non-polar solvents and are very unlikely to

dissolve a polar, ionic dye like Reactive Red 198.

Quantitative Solubility Data
As of the latest literature review, a comprehensive, publicly available dataset on the

quantitative solubility of Reactive Red 198 in a wide array of pure organic solvents is not

available. Researchers are encouraged to determine these values experimentally based on

their specific needs. The following table is provided as a template for organizing and presenting

such experimental data.

Table 1: Illustrative Solubility of Reactive Red 198 in Various Organic Solvents at 25°C
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Solvent Class Solvent Solubility (g/L)
Molar
Solubility
(mol/L)

Observations

Alcohols Methanol
Data not

available

Data not

available
-

Ethanol
Data not

available

Data not

available
-

Isopropanol
Data not

available

Data not

available
-

Ketones Acetone
Data not

available

Data not

available
-

Methyl Ethyl

Ketone

Data not

available

Data not

available
-

Esters Ethyl Acetate
Data not

available

Data not

available
-

Ethers
Tetrahydrofuran

(THF)

Data not

available

Data not

available
-

Amides
Dimethylformami

de (DMF)

Data not

available

Data not

available
-

Sulfoxides

Dimethyl

Sulfoxide

(DMSO)

Data not

available

Data not

available
-

Hydrocarbons Toluene
Data not

available

Data not

available
-

Hexane
Data not

available

Data not

available
-

Note: The data in this table is for illustrative purposes only and should be populated with

experimentally determined values.
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Experimental Protocol for Solubility Determination
The following is a detailed methodology for determining the solubility of Reactive Red 198 in

organic solvents using the isothermal shake-flask method, followed by UV-Vis

spectrophotometric analysis.

4.1. Materials and Equipment

Reactive Red 198 (analytical standard)

Organic solvents (HPLC grade or equivalent)

Volumetric flasks

Scintillation vials or sealed glass tubes

Orbital shaker with temperature control

Centrifuge

Syringe filters (0.45 µm, solvent-compatible)

UV-Vis spectrophotometer

Analytical balance

4.2. Experimental Procedure

Preparation of Standard Solutions:

Accurately weigh a known mass of Reactive Red 198 and dissolve it in a suitable solvent

(e.g., deionized water or a solvent in which it is freely soluble) to prepare a stock solution

of known concentration.

From the stock solution, prepare a series of standard solutions of decreasing

concentrations through serial dilution.

Calibration Curve Construction:
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Measure the absorbance of each standard solution at the wavelength of maximum

absorbance (λmax) for Reactive Red 198 (approximately 518 nm) using the UV-Vis

spectrophotometer.

Plot a calibration curve of absorbance versus concentration. The curve should be linear

and pass through the origin. Determine the equation of the line (y = mx + c), where 'y' is

absorbance, 'x' is concentration, 'm' is the slope, and 'c' is the y-intercept.

Equilibrium Solubility Measurement (Shake-Flask Method):

Add an excess amount of Reactive Red 198 to a series of scintillation vials, each

containing a known volume of the organic solvent to be tested. The presence of

undissolved solid is necessary to ensure saturation.

Seal the vials to prevent solvent evaporation.

Place the vials in a temperature-controlled orbital shaker set at a constant temperature

(e.g., 25°C).

Shake the vials for a predetermined period (e.g., 24-72 hours) to ensure that equilibrium is

reached. A preliminary kinetic study can determine the optimal time to reach equilibrium.

After shaking, allow the vials to stand undisturbed at the same temperature to allow the

excess solid to settle.

Sample Analysis:

Carefully withdraw an aliquot of the supernatant using a syringe.

Filter the aliquot through a 0.45 µm syringe filter to remove any suspended solid particles.

Dilute the filtered solution with a suitable solvent to a concentration that falls within the

linear range of the calibration curve.

Measure the absorbance of the diluted solution using the UV-Vis spectrophotometer at the

λmax.

Calculation of Solubility:
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Use the absorbance of the diluted sample and the equation of the calibration curve to

determine the concentration of the diluted solution.

Calculate the concentration of the original saturated solution by multiplying the

concentration of the diluted solution by the dilution factor.

The resulting concentration is the solubility of Reactive Red 198 in the tested organic

solvent at the specified temperature.

Visualization of Experimental Workflow
The following diagram illustrates the logical flow of the experimental protocol for determining

the solubility of Reactive Red 198.

Caption: Experimental workflow for determining the solubility of Reactive Red 198.

Conclusion
While quantitative data on the solubility of Reactive Red 198 in a wide range of organic

solvents is not readily available, this guide provides a framework for understanding and

determining these crucial parameters. The provided experimental protocol offers a robust

method for generating reliable solubility data, which can then be used to inform various

research and development activities. The general solubility trends for reactive azo dyes

suggest that polar aprotic solvents are likely to be the most effective for dissolving Reactive
Red 198. However, empirical determination is essential for accurate and application-specific

information.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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